6-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Anticancer Activity
Isoquinoline derivatives have been extensively researched for their anticancer properties. A study on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to the structural family of 6-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, highlighted its potent apoptosis-inducing activity, demonstrating effectiveness in cell-based assays and xenograft cancer models due to excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis of Alkaloids
The synthesis of tetrahydroisoquinoline alkaloids using anodic cyanation highlights the chemical versatility and potential applications of isoquinoline derivatives in creating complex natural products. This method allows for efficient synthesis of compounds with potential therapeutic uses, demonstrating the utility of isoquinoline derivatives in organic synthesis (Louafi et al., 2010).
Antifungal Properties
Pyrimido[4,5-c]isoquinolinones, obtained from a solvent-free multicomponent reaction, exhibited notable antifungal activity, particularly against dermatophytes. This showcases the potential of isoquinoline derivatives in developing new antifungal agents with significant biological activity (Quiroga et al., 2006).
Local Anesthetic Activity
The evaluation of 1-Aryltetrahydroisoquinoline alkaloid derivatives for local anesthetic activity and acute toxicity revealed that these compounds exhibit high potency and could serve as promising drug candidates for local anesthesia. This underscores the potential of isoquinoline derivatives in the development of new anesthetic agents (Azamatov et al., 2023).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, potential applications, or further studies into its properties or mechanism of action.
Please consult with a professional chemist or a reliable database for specific information on “6-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one”.
properties
IUPAC Name |
6-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)9-5-8(12)4-3-7(9)6-13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGHNIFJSCCXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C=CC(=C2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one |
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